molecular formula C8H12O5 B6274067 rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid CAS No. 2307784-83-2

rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid

Cat. No.: B6274067
CAS No.: 2307784-83-2
M. Wt: 188.2
InChI Key:
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Description

rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid: is a chemical compound known for its unique structure and properties It belongs to the class of oxolane carboxylic acids and is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methyloxolane and methoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for recycling and reusing solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid can be compared with other similar compounds, such as:

    4-methyloxolane-2-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid: Similar structure but may have different stereochemistry, affecting its biological activity and applications.

The uniqueness of

Properties

CAS No.

2307784-83-2

Molecular Formula

C8H12O5

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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